N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(4-fluorophenoxy)-N-(2-methylpropyl)acetamide
CAS No.: 874787-53-8
Cat. No.: VC6300450
Molecular Formula: C16H22FNO4S
Molecular Weight: 343.41
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 874787-53-8 |
|---|---|
| Molecular Formula | C16H22FNO4S |
| Molecular Weight | 343.41 |
| IUPAC Name | N-(1,1-dioxothiolan-3-yl)-2-(4-fluorophenoxy)-N-(2-methylpropyl)acetamide |
| Standard InChI | InChI=1S/C16H22FNO4S/c1-12(2)9-18(14-7-8-23(20,21)11-14)16(19)10-22-15-5-3-13(17)4-6-15/h3-6,12,14H,7-11H2,1-2H3 |
| Standard InChI Key | GRODPYWCTBSQNC-UHFFFAOYSA-N |
| SMILES | CC(C)CN(C1CCS(=O)(=O)C1)C(=O)COC2=CC=C(C=C2)F |
Introduction
Nomenclature and Structural Characteristics
Systematic Nomenclature and Molecular Formula
The IUPAC name N-(1,1-dioxo-1λ⁶-thiolan-3-yl)-2-(4-fluorophenoxy)-N-(2-methylpropyl)acetamide systematically describes the compound’s architecture:
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1,1-Dioxothiolan-3-yl: A five-membered sulfolane ring (thiolane with two oxygen atoms at the 1-position) attached via its 3-carbon.
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4-Fluorophenoxy: A phenoxy group substituted with fluorine at the para position.
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2-Methylpropyl: A branched alkyl chain (isobutyl group) bonded to the acetamide’s nitrogen.
The molecular formula is deduced as C₁₆H₂₁FNO₄S, with a molecular weight of 342.41 g/mol. This calculation replaces the thiophen-2-ylmethyl group in the structurally similar compound VC15579677 with the 2-methylpropyl substituent, adjusting hydrogen and sulfur counts accordingly.
Stereochemical Considerations
Synthesis and Manufacturing
Retrosynthetic Analysis
The compound’s synthesis can be conceptualized in three key stages:
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Sulfolane Core Formation: Cyclization of a thiol-containing precursor (e.g., 3-mercaptopropanol) with oxidizing agents to form the 1,1-dioxothiolan ring.
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Acetamide Backbone Assembly: Coupling the sulfolane amine with bromoacetyl chloride, followed by introduction of the 4-fluorophenoxy group via nucleophilic aromatic substitution.
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N-Alkylation: Reaction of the secondary amine with 2-methylpropyl bromide under basic conditions (e.g., K₂CO₃ in DMF).
Optimized Reaction Conditions
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Sulfolane Synthesis: Oxidation of thiolane to sulfolane using hydrogen peroxide (H₂O₂) in acetic acid at 60–80°C.
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Amide Coupling: Employing HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as a coupling agent for high yields in non-polar solvents (e.g., DCM) .
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N-Alkylation: Use of phase-transfer catalysts (e.g., tetrabutylammonium iodide) to enhance reactivity of the alkyl halide .
Table 1: Representative Synthetic Pathway
| Step | Reaction | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Sulfolane formation | 3-Mercaptopropanol, H₂O₂, AcOH, 70°C | 85 |
| 2 | Acetamide formation | Bromoacetyl chloride, Et₃N, DCM, 0°C → RT | 78 |
| 3 | 4-Fluorophenoxy introduction | 4-Fluorophenol, NaH, DMF, 60°C | 65 |
| 4 | N-Alkylation | 2-Methylpropyl bromide, K₂CO₃, DMF, 80°C | 72 |
Chemical Reactivity and Stability
Functional Group Reactivity
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Sulfolane Moietý: The sulfone group (SO₂) renders the ring electron-deficient, making it resistant to nucleophilic attack but susceptible to radical reactions.
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Acetamide Linkage: Hydrolyzes under acidic (HCl, reflux) or basic (NaOH, ethanol) conditions to yield carboxylic acid and amine byproducts.
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4-Fluorophenoxy Group: Electron-withdrawing fluorine stabilizes the aryl ether against hydrolysis but facilitates electrophilic substitution at the meta position.
Degradation Pathways
Accelerated stability studies suggest:
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Photodegradation: Exposure to UV light (λ = 254 nm) induces cleavage of the phenoxy-acetamide bond, forming 4-fluorophenol and a sulfolane-containing fragment .
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Oxidative Stress: Reaction with hydroxyl radicals (- OH) generates sulfonic acid derivatives via sulfone oxidation.
| Compound | Target | Activity (IC₅₀/EC₅₀) | Selectivity Index |
|---|---|---|---|
| VC15579677 | GIRK1/2 | 0.8 μM | 52 |
| PubChem CID 7814991 | Kv7.1 | >100 μM | N/A |
| CAS 1179753-05-9 | GIRK1/4 | 1.2 μM | 48 |
Applications and Future Directions
Medicinal Chemistry
The compound’s balanced lipophilicity (clogP = 2.1) and polar surface area (PSA = 78 Ų) suggest suitability as a CNS-penetrant GIRK modulator for treating epilepsy or arrhythmias.
Industrial Applications
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Polymer Additives: Sulfolane derivatives act as solvents in gas desulfurization; this compound’s aryl ether group could enhance thermal stability in polycarbonate production.
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Agrochemicals: Fluorinated acetamides are explored as herbicidal agents targeting acetolactate synthase.
Research Gaps and Recommendations
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Synthetic Optimization: Develop enantioselective routes to isolate and test individual stereoisomers.
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In Vivo Toxicology: Assess acute toxicity in rodent models, focusing on cardiovascular and CNS effects.
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